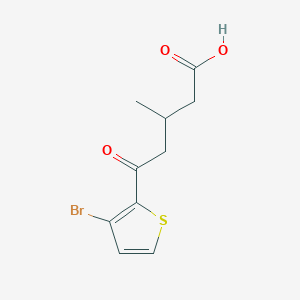

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxovanadium(IV) complexes has been explored in the context of compounds with potential urease inhibitory activities. In one study, a benzohydrazone compound was prepared and reacted with acetohydroxamic acid and VO(acac)₂ in methanol to produce an oxovanadium(V) complex . Another research effort synthesized oxovanadium(IV) complexes using template reactions of various substituted S-methylthiosemicarbazones with different hydroxy-benzaldehydes, resulting in stable solid compounds . These studies demonstrate the synthetic routes to create oxovanadium complexes with potential biological activities.

Molecular Structure Analysis

The molecular structure of the oxovanadium(V) complex derived from the benzohydrazone ligand was characterized using single crystal X-ray diffraction, revealing an octahedral coordination around the vanadium atom . Similarly, the oxovanadium(IV) complexes were characterized by electronic, IR, and EPR spectroscopy, which indicated axial symmetry around the paramagnetic vanadium ions and provided insights into the orbital energy levels for magnetic electrons . These analyses are crucial for understanding the molecular geometry and electronic structure of these complexes.

Chemical Reactions Analysis

The oxovanadium(V) complex was tested for its urease inhibitory activity, showing a significant percent inhibition at a specific concentration against Helicobacter pylori urease, with an IC₅₀ value determined through the study . This suggests a potential chemical reaction mechanism where the complex interacts with the enzyme, inhibiting its function. Molecular docking studies were also performed to further understand the inhibition process at the molecular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of the oxovanadium complexes were investigated through various analytical techniques. Elemental analysis, conductivity and magnetic measurements, and spectroscopic methods were employed to characterize the complexes . The EPR spectra of the oxovanadium(IV) complexes revealed information about the magnetic properties and the environment of the vanadium ions . Additionally, a method for detecting 4,5-dioxovaleric acid, a related compound, was developed using high-performance liquid chromatography and fluorescence detection, which could be relevant for studying the physical properties of similar valeric acid derivatives .

科学研究应用

- Synthesis of Substituted Phenols

- Application Summary: “3-bromo-2thienyl boronic acid” is used in the synthesis of substituted phenols . This process is important as phenols are a structural scaffold present in pharmaceuticals, natural products, and synthetic polymers .

- Method of Application: The method involves the ipso-hydroxylation of arylboronic acids in ethanol. The reaction utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids, including “3-bromo-2thienyl boronic acid”, can be transformed into substituted phenols .

- Results: The reaction yields very good to excellent results without chromatographic purification. The reaction is scalable up to at least 5 grams at room temperature with a one-minute reaction time .

- Autopolymerization of 2-bromo-3-methoxythiophene

- Application Summary: The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . This process is important as polythiophenes have been widely studied for their conductivity and optical nature affected by external stimuli .

- Method of Application: The polymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .

- Results: The study found a side reaction of the autopolymerization reaction and estimated that the polymerization reaction mechanism occurred in multiple steps . When brominated alkoxythiophene was employed as a monomer, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .

- Synthesis of Pyrimidine Derivatives

- Application Summary: “2,4-Dimethoxypyrimidine-5-boronic acid” is used in the synthesis of pyrimidine derivatives . Pyrimidine derivatives are important as they are found in many bioactive molecules and pharmaceuticals .

- Method of Application: The method involves the reaction of “2,4-Dimethoxypyrimidine-5-boronic acid” with suitable electrophiles under palladium-catalyzed conditions . This reaction allows for the introduction of various functional groups at the 5-position of the pyrimidine ring .

- Results: The reaction yields a wide range of substituted pyrimidines, which can be further functionalized for the synthesis of complex molecules .

属性

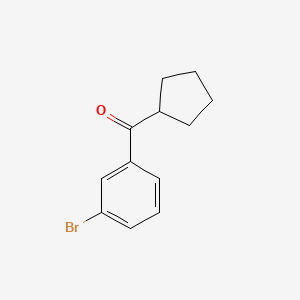

IUPAC Name |

5-(3-bromothiophen-2-yl)-3-methyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3S/c1-6(5-9(13)14)4-8(12)10-7(11)2-3-15-10/h2-3,6H,4-5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGBIHDRHHFLMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=C(C=CS1)Br)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293290.png)